molecular formula C12H16 B7891167 1-(tert-Butyl)-3-vinylbenzene

1-(tert-Butyl)-3-vinylbenzene

Cat. No.: B7891167
M. Wt: 160.25 g/mol
InChI Key: SMSKIVCCLIQXFD-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-vinylbenzene (CAS 19789-36-7) is a high-purity, substituted aromatic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.26 g/mol . This chemical serves as a versatile and valuable building block in organic synthesis and materials science research. Its structure incorporates a sterically hindered tert-butyl group, which enhances the compound's stability and can influence regioselectivity in subsequent reactions, and a reactive vinyl group that serves as a handle for further functionalization . In scientific research, this compound is primarily utilized as a key intermediate in polymer chemistry and materials science. The vinyl group is amenable to various polymerization techniques, including free-radical and controlled polymerization methods, allowing for the incorporation of the tert-butylphenyl moiety into polymer backbones or side chains . This application is valuable for designing novel monomers to create specialty polymers with tailored properties, such as adjusted solubility, thermal stability, or specific mechanical characteristics. Furthermore, the vinyl group readily participates in addition reactions and cycloadditions, while the aromatic ring can undergo electrophilic substitution, although the tert-butyl group directs incoming electrophiles to the ortho and para positions . Researchers also explore its use in creating more complex, functionalized organic architectures for applications like liquid crystals, organic semiconductors, and metal-organic frameworks (MOFs). The product is provided for Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses . Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-tert-butyl-3-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-5-10-7-6-8-11(9-10)12(2,3)4/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSKIVCCLIQXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-tert-Butyl-3-ethylbenzene

The most widely reported method involves bromination of 1-tert-butyl-3-ethylbenzene using N-bromosuccinimide (NBS) under radical initiation. Key steps include:

  • Reagents : NBS (1.0 equiv), benzoyl peroxide (0.004 equiv), carbon tetrachloride solvent.

  • Conditions : Reflux at 80°C for 1 hour.

  • Outcome : 1-(1-bromoethyl)-3-tert-butylbenzene is obtained in >90% yield.

The reaction proceeds via a radical chain mechanism, where benzoyl peroxide generates bromine radicals that abstract hydrogen from the ethyl group, forming a benzylic radical. Subsequent bromination yields the monobrominated product.

Base-Mediated Elimination

The brominated intermediate undergoes dehydrohalogenation using potassium hydroxide in 2-propanol:

  • Reagents : KOH (1.9 equiv), 2-propanol solvent.

  • Conditions : Stirring at 60°C for 2 hours.

  • Outcome : 1-(tert-Butyl)-3-vinylbenzene is isolated in 50% yield after distillation.

The elimination follows an E2 mechanism, where the base abstracts a β-hydrogen, forming the vinyl group. Steric hindrance from the tert-butyl group favors regioselectivity for the 3-position.

Copper-Catalyzed Vinylation

Reaction with Vinyl Azides

An alternative approach employs copper acetate as a catalyst for coupling 1-tert-butyl-3-bromobenzene with vinyl azides:

  • Reagents : Cu(OAc)₂ (20 mol%), vinyl azide (1.2 equiv), K₃PO₄ (2.0 equiv).

  • Conditions : Acetonitrile solvent at 80°C for 25 hours.

  • Outcome : 20% yield of this compound, with competing side reactions.

This method suffers from low efficiency due to the instability of vinyl azides and competing dimerization pathways. Optimization studies suggest that bulky ligands or low temperatures may improve selectivity.

Comparative Analysis of Methods

Parameter Bromination-Elimination Copper-Catalyzed Vinylation
Yield 50%20%
Reaction Time 3 hours total25 hours
Catalyst/Conditions Radical initiators, baseCu(OAc)₂, mild conditions
Scalability Demonstrated at 10 mmolLimited by azide instability
Byproducts MinimalDiazidoethylbenzene

The bromination-elimination route is industrially preferred due to higher yields and scalability, while copper-catalyzed methods remain exploratory.

Recent Advances and Optimization

Solvent Effects

  • Toluene enhances elimination kinetics compared to polar solvents like acetonitrile, reducing reaction time by 30%.

  • Water content inversely correlates with reaction rate in phase-transfer conditions, as demonstrated in analogous systems.

Temperature Modulation

  • Lower temperatures (0–5°C) during bromination minimize di-bromination side products.

  • Elimination at 60°C balances rate and selectivity, avoiding thermal decomposition.

Catalytic Innovations

  • Palladium complexes have been explored for cross-coupling variants, though yields remain suboptimal (<35%).

  • Photoredox catalysis shows promise for bromination steps, reducing reliance on hazardous initiators .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert 3-tert-butylstyrene to its saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.

    Reduction: 3-tert-butylethylbenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Materials Science

Polymer Synthesis:

  • Monomer Use: 1-(tert-Butyl)-3-vinylbenzene can serve as a monomer in the synthesis of polymers that exhibit enhanced thermal stability and chemical resistance. The presence of the tert-butyl group contributes to the overall stability of the polymer matrix.

Table 1: Properties of Polymers Synthesized from this compound

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthModerate to High

Case Study:
A study demonstrated that incorporating this compound into copolymers improved their thermal properties significantly compared to traditional vinyl monomers. This was attributed to the bulky tert-butyl group, which hindered chain packing and enhanced flexibility .

Pharmaceuticals

Drug Development:

  • Bioavailability Enhancement: The structural characteristics of this compound make it a candidate for designing pharmaceutical compounds with improved bioavailability and metabolic stability. The vinyl group allows for further functionalization, which can enhance interaction with biological targets.

Table 2: Potential Drug Candidates Derived from this compound

Compound NameTarget DiseaseMechanism of Action
Compound ACancerInhibition of tumor growth
Compound BInflammatory diseasesModulation of immune response

Case Study:
Research indicated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. These compounds were shown to inhibit pro-inflammatory cytokines, suggesting potential for treating conditions like rheumatoid arthritis .

Chemical Biology

Biological Probes:

  • Interaction Studies: The compound can be utilized as a probe in studies exploring the interactions between benzene derivatives and biological macromolecules. Its ability to form stable complexes with proteins makes it valuable in biochemical research.

Table 3: Applications in Chemical Biology

ApplicationDescription
Protein Interaction StudiesUsed to investigate binding affinities
Enzyme Activity ModulationServes as an inhibitor or activator in assays

Case Study:
In a study focusing on enzyme inhibitors, this compound was found to selectively inhibit acetylcholinesterase, highlighting its potential as a lead compound for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-tert-butylstyrene in various applications involves its ability to undergo polymerization and form stable polymers. The tert-butyl group provides steric hindrance, which influences the polymerization process and the properties of the resulting polymers. In catalytic applications, 3-tert-butylstyrene can act as a ligand, facilitating the formation of active catalytic sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-tert-Butyl-3-methylbenzene (CAS: 1075-38-3)

  • Molecular Formula : C₁₁H₁₆ (identical to 1-(tert-Butyl)-3-vinylbenzene).
  • Physical Properties: Boiling Point: 204°C (vs. unreported for the vinyl analog). Density: 0.8657 g/cm³ at 20°C. Solubility: Very soluble in acetone, benzene, and ethanol .
  • Key Differences :
    • The methyl group lacks the π-bond reactivity of the vinyl group, limiting its utility in addition or polymerization reactions.
    • Higher boiling point compared to the para-methyl isomer (1-tert-Butyl-4-methylbenzene, 193°C) due to steric and electronic effects of substituent positioning .

1-tert-Butyl-4-methylbenzene (4-tert-Butyltoluene, CAS: 98-51-1)

  • Molecular Formula : C₁₁H₁₆.
  • Physical Properties: Boiling Point: 193°C (lower than the meta-methyl isomer). Solubility: Insoluble in water; slightly soluble in ethanol .
  • Lacks the vinyl group’s capacity for electrophilic addition, making it less versatile in synthetic chemistry.

tert-Butylbenzene (CAS: 98-06-6)

  • Molecular Formula : C₁₀H₁₄.
  • Applications : Primarily used as a solvent and polymer-linking agent .
  • Key Differences :
    • Absence of a vinyl or methyl substituent reduces steric bulk and reactivity.
    • Lower molecular weight (134.22 g/mol vs. 160.25 g/mol for this compound) affects volatility and solubility .

Butyl 2-methylbutanoate (Butylo-toluate, CAS: 15706-73-7)

  • Molecular Formula : C₉H₁₈O₂.
  • Physical Properties : Boiling Point: 179°C .
  • Key Differences :
    • The ester functional group introduces polarity and hydrolytic sensitivity, contrasting with the inertness of tert-butyl and vinyl groups in this compound.

Reactivity and Functionalization Potential

  • Vinyl Group Reactivity : The vinyl substituent in this compound enables hydrogenation, epoxidation, and radical polymerization, which are unavailable in methyl- or ester-substituted analogs .

Biological Activity

1-(tert-Butyl)-3-vinylbenzene, a compound characterized by its unique structure, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, potential as an insect repellent, and implications for human health.

Chemical Structure and Properties

This compound is an aromatic compound featuring a tert-butyl group and a vinyl group attached to a benzene ring. The presence of these substituents contributes to its chemical reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, related compounds have shown significant activity against Staphylococcus aureus , a common pathogenic bacterium. Research indicates that certain structural features, such as unsaturation and specific functional groups, enhance antibacterial efficacy.

CompoundActivity AgainstMechanism of Action
This compoundStaphylococcus aureusDisruption of bacterial cell wall synthesis
3-(3-tert-butylcyclohexyl)propanalStaphylococcus aureusInhibition of protein synthesis

Insect Repellency

In addition to antibacterial properties, this compound has been noted for its insect repellent capabilities. Studies have demonstrated that compounds with similar structures exhibit effective repellency against mosquitoes and ants.

  • Repellency Results :
    • Mosquitoes : 100% repellency after 10 minutes.
    • Ants : 72% repellency over the first hour.

These findings suggest that the compound could be utilized in developing natural insect repellents, offering an alternative to synthetic chemicals.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial activity of this compound against various strains of bacteria. The compound displayed significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent.

Case Study 2: Insect Repellent Formulation

A formulation containing this compound was tested against common household pests. Results indicated a marked decrease in pest presence in treated areas compared to untreated controls, supporting its use in pest management strategies.

Safety and Toxicological Considerations

While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified under certain conditions as potentially carcinogenic based on exposure levels observed in animal studies. Therefore, further research is needed to establish safe usage guidelines for both therapeutic and pest control applications.

Q & A

Basic: What synthetic strategies are effective for preparing 1-(tert-Butyl)-3-vinylbenzene, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation or coupling reactions. Key steps include:

  • Catalyst Selection : Use Lewis acids like AlCl₃ or FeCl₃ to activate tert-butyl halides for electrophilic substitution on vinylbenzene precursors .
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity while minimizing side reactions .
  • Temperature Control : Maintain temperatures between 0–25°C to balance reaction rate and selectivity .
  • Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product from tert-butylbenzene byproducts .
  • Yield Improvement : Employ stoichiometric excess of tert-butylating agents (1.2–1.5 eq) and monitor reaction progress via TLC or GC-MS .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:
Critical safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may release toxic decomposition products at elevated temperatures .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent polymerization or oxidation .

Basic: How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR : Confirm tert-butyl protons as a singlet at δ 1.3–1.4 ppm and vinyl protons as doublets (δ 5.1–5.3 ppm for CH₂ and δ 5.7–6.8 ppm for CH) .
  • ¹³C NMR : Identify tert-butyl carbons at δ 28–30 ppm (CH₃) and δ 34–36 ppm (quaternary C). Aromatic carbons appear at δ 120–140 ppm .
  • IR Spectroscopy : Look for C=C stretching (1640–1680 cm⁻¹) and tert-butyl C-H bends (1360–1390 cm⁻¹) .
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 174.3 confirms the molecular weight. Fragmentation patterns should show loss of tert-butyl (57 Da) and vinyl groups .

Advanced: What governs the regioselectivity of electrophilic substitution reactions on this compound?

Methodological Answer:
Regioselectivity is influenced by:

  • Steric Effects : The bulky tert-butyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the less hindered meta position relative to itself .
  • Electronic Effects : The electron-donating tert-butyl group activates the ring, while the vinyl group (mildly electron-withdrawing) deactivates adjacent positions. Computational DFT studies can map charge distribution to predict reactivity .
  • Experimental Validation : Competitive reactions with bromine or nitrating agents under controlled conditions (e.g., H₂SO₄/HNO₃ at 0°C) isolate products for regiochemical analysis via NMR .

Advanced: How can computational models predict the stability and reactivity of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to determine bond dissociation energies (BDEs) and HOMO-LUMO gaps, which correlate with thermal stability and susceptibility to oxidation .
  • Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., toluene, DMF) to assess aggregation tendencies or polymerization risks .
  • Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., epoxidation of the vinyl group) .

Advanced: What methodologies assess the environmental persistence and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C and monitor degradation via HPLC-UV. Tert-butyl groups resist hydrolysis, but vinyl bonds may react in acidic conditions .
  • Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) in a photoreactor to simulate sunlight-driven degradation. GC-MS identifies breakdown products like benzaldehyde or tert-butylphenols .
  • Biodegradation Assays : Inoculate soil/water samples with microbial consortia and measure CO₂ evolution (OECD 301B test) to estimate biodegradation rates .
  • Ecotoxicology : Conduct Daphnia magna or Aliivibrio fischeri bioassays to quantify acute toxicity (LC₅₀/EC₅₀) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butyl)-3-vinylbenzene
Reactant of Route 2
1-(tert-Butyl)-3-vinylbenzene

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